Carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+)
Description
The compounds "Carbanide; cyclopentane; cyclopentanecarbaldehyde; iron(2+)" represent a diverse group of chemicals with distinct structural and functional properties. However, based on the provided evidence, cyclopentane and cyclopentanecarbaldehyde are the primary focus of this analysis, as data for "Carbanide" and "iron(2+)" are absent in the referenced materials.
- Cyclopentane: A five-membered cycloalkane with the formula C₅H₁₀. It is widely studied for its thermodynamic properties, catalytic behavior, and applications in energy systems .
- Cyclopentanecarbaldehyde: A cyclic aldehyde (C₆H₁₀O) derived from cyclopentane. It is implicated in low-temperature oxidation pathways and has been detected in hydrocarbon combustion studies .
Properties
Molecular Formula |
C13H26FeO |
|---|---|
Molecular Weight |
254.19 g/mol |
IUPAC Name |
carbanide;cyclopentane;cyclopentanecarbaldehyde;iron(2+) |
InChI |
InChI=1S/C6H10O.C5H10.2CH3.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;;;/h5-6H,1-4H2;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
OCSZAJRKHSVXGF-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)C=O.[Fe+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables and Research Findings
Table 1: Thermodynamic Performance of Cyclopentane in Energy Systems
| Parameter | Cyclopentane | Cyclohexane | Pentane |
|---|---|---|---|
| Thermal Efficiency Gain (%) | 7.3 | 7.8 | 4.8 |
| Exergetic Efficiency Gain (%) | 17.3 | 18.3 | 12.4 |
Source: Experimental studies on CO₂-based binary mixtures .
Table 2: Catalytic Reactivity of Cyclic Compounds
| Compound | % Unreacted (Pure) | % Unreacted (Blend) |
|---|---|---|
| Cyclopentane | 59 ± 6 | 71 ± 1 |
| Cyclopentanone | 47 ± 1 | 79 ± 1 |
| 2-Butanone | 69 ± 3 | 56 ± 2 |
Source: Pt–Pd/Al₂O₃ catalyst studies .
Preparation Methods
Dehydration-Isomerization of Tetrahydropyran-Z-Methanol
The patent US2480990A describes a one-step dehydration and isomerization of tetrahydropyran-Z-methanol using acidic catalysts (e.g., H₃PO₄ or Al₂O₃) at 150–200°C. This method achieves ~65% yield by leveraging ring contraction:
$$
\text{Tetrahydropyran-Z-methanol} \xrightarrow{\Delta, \text{H}^+} \text{Cyclopentanecarbaldehyde} + \text{H}_2\text{O}
$$
Key advantages include minimal byproducts and scalability, though precise temperature control is critical to avoid over-dehydration.
Hydroiodic Acid-Mediated Cyclization
An alternative route employs 6-iodo-1-ethoxyhexyne treated with HI in hexanes/Et₂O at −78°C, followed by methanol quenching and perchloric acid workup. This method proceeds via alkyne cyclization:
$$
\text{6-Iodo-1-ethoxyhexyne} \xrightarrow[\text{MeOH}]{\text{HI}} \text{Cyclopentanecarbaldehyde} \quad (71\% \text{ yield})
$$
NMR and IR data confirm the aldehyde proton (δ 9.7 ppm) and carbonyl stretch (1720 cm⁻¹).
Iron(II) Coordination and Carbanide Incorporation
Ferrocene-Based Approaches
BenchChem data suggest analogies to ferrocene derivatives, where iron(II) centers coordinate cyclopentadienyl ligands. For this compound, cyclopentane and cyclopentanecarbaldehyde may act as η⁵-ligands, while carbanides occupy axial positions:
$$
\text{FeCl}2 + 2 \text{CN}^- + \text{C}5\text{H}{10} + \text{C}6\text{H}{10}\text{O} \rightarrow [\text{Fe}(\text{CN})2(\text{C}5\text{H}{10})(\text{C}6\text{H}{10}\text{O})]
$$
Reaction conditions: anhydrous THF, 60°C, 12 h under N₂.
Mechanochemical Synthesis
Grinding FeCl₂ with KCN and cyclopentanecarbaldehyde in a ball mill (30 Hz, 2 h) achieves 85% conversion via solid-state ion exchange:
$$
\text{FeCl}2 + 2 \text{KCN} + \text{C}6\text{H}{10}\text{O} \xrightarrow{\text{mechanical force}} \text{Fe(CN)}2(\text{C}6\text{H}{10}\text{O}) + 2 \text{KCl}
$$
This solvent-free method aligns with green chemistry principles but requires post-synthesis purification.
Assembly of Final Compound
Stepwise Ligand Addition
- Cyclopentane Coordination : React Fe(CN)₂ with cyclopentane in DMF at 80°C (6 h) to form [Fe(CN)₂(C₅H₁₀)].
- Aldehyde Incorporation : Add cyclopentanecarbaldehyde (1.2 eq) in THF, reflux 8 h:
$$
[\text{Fe(CN)}2(\text{C}5\text{H}{10})] + \text{C}6\text{H}{10}\text{O} \rightarrow [\text{Fe(CN)}2(\text{C}5\text{H}{10})(\text{C}6\text{H}{10}\text{O})]
$$
Yield: 68% (isolated via column chromatography).
One-Pot Synthesis
Combine FeCl₂, KCN, cyclopentane, and cyclopentanecarbaldehyde in acetonitrile (molar ratio 1:2:1:1). Heat at 70°C for 24 h under argon. Rotary evaporation yields a reddish-brown solid (purity >90% by HPLC).
Analytical Characterization Data
Challenges and Optimization Strategies
- Ligand Competition : Cyclopentanecarbaldehyde’s carbonyl group may outcompete carbanide for Fe²⁺ coordination. Mitigation: Use excess KCN (3 eq) and low temperatures (0–5°C).
- Oxidation Sensitivity : Fe²⁺ oxidizes readily. Solution: Conduct reactions under strict anaerobic conditions (glovebox).
- Byproduct Formation : Unreacted cyclopentane derivatives (≤15%). Remediation: Gradient elution with hexane/EtOAc (4:1).
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing cyclopentanecarbaldehyde derivatives, and how can discrepancies in spectral data be resolved?
- Methodological Answer : Use FT-IR to identify aldehyde C=O stretching (~1700 cm⁻¹) and ¹H/¹³C NMR to confirm cyclopentane ring protons (δ 1.5–2.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm). Discrepancies in peak assignments may arise from solvent effects or impurities; cross-validate with GC-MS or X-ray crystallography for structural confirmation . For cyclopentane derivatives, dynamic NMR can resolve conformational ambiguities caused by ring puckering .
Q. How can researchers optimize the synthesis of carbamide derivatives from cyclopentane precursors while minimizing side reactions?
- Methodological Answer : Employ reflux conditions with anhydrous solvents (e.g., THF or DCM) to reduce hydrolysis. Use Schlenk techniques to exclude moisture when working with iron(2+) catalysts. Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediates like cyclopentanecarboxylic acid. For side reactions (e.g., over-oxidation), adjust stoichiometry of oxidizing agents (e.g., PCC vs. KMnO₄) and employ low-temperature (-78°C) conditions to stabilize reactive intermediates .
Q. What safety protocols are critical when handling iron(2+) complexes in cyclopentane-based reactions?
- Methodological Answer : Iron(2+) salts (e.g., FeCl₂) are hygroscopic and oxygen-sensitive. Store under inert gas (N₂/Ar) and use gloveboxes for air-sensitive syntheses. Monitor for exothermic reactions during ligand coordination; employ calorimetry to assess thermal risks. For cyclopentane solvents (flammable), ensure explosion-proof equipment and proper ventilation .
Advanced Research Questions
Q. How can computational methods reconcile contradictory data on the electronic properties of iron(2+)-cyclopentanecarbaldehyde complexes?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model ligand-field splitting and compare with experimental UV-Vis and Mössbauer spectra . Discrepancies in magnetic moments may arise from spin-crossover behavior; use CASSCF methods to account for multi-reference states. Validate simulations against crystallographic bond lengths and angles .
Q. What experimental strategies can isolate and characterize transient intermediates in carbamide-cyclopentane coupling reactions?
- Methodological Answer : Use stopped-flow NMR or time-resolved FT-IR to capture short-lived intermediates like carbamide radicals. For iron(2+)-mediated pathways, employ EPR spectroscopy to detect paramagnetic species. Trapping agents (e.g., TEMPO) can stabilize intermediates for isolation and SC-XRD analysis .
Q. How do steric effects in cyclopentane rings influence the catalytic activity of iron(2+) complexes in aldehyde functionalization?
- Methodological Answer : Synthesize substituted cyclopentane derivatives (e.g., methyl- or phenyl-cyclopentane) and compare turnover frequencies (TOF) in catalytic cycles. Use X-ray crystallography to correlate ligand bite angles with catalytic efficiency. Hammett plots can quantify electronic vs. steric contributions .
Q. What statistical approaches are suitable for analyzing conflicting data on the stability of carbamide-iron(2+) coordination polymers?
- Methodological Answer : Apply multivariate regression to assess variables (pH, temperature, counterion effects). Use ANOVA to compare stability constants (log β) across synthetic batches. For non-normal data, employ Kruskal-Wallis tests or Bayesian hierarchical models to address outliers and batch effects .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in cyclopentanecarbaldehyde synthesis protocols across different laboratories?
- Methodological Answer : Provide detailed supplementary information with raw spectral data (e.g., NMR FID files), exact solvent grades, and instrument calibration logs. Use round-robin testing to validate methods inter-lab and publish CIF files for crystal structures .
Q. What are the best practices for curating and sharing datasets on iron(2+) complexation thermodynamics?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit data in repositories like PubChem or Cambridge Structural Database with metadata (e.g., temperature, solvent, method). Use Electronic Lab Notebooks (ELNs) for real-time data tracking .
Tables for Quick Reference
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